Ethyl 5-(2,3-dichloro-phenoxy)pentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2,3-dichlorophenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQTLUBBOMRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of Ethyl 5 2,3 Dichloro Phenoxy Pentanoate
Reactivity of the Ester Functional Group
The ester group, an ethyl pentanoate moiety, is a primary site for nucleophilic attack and hydrolysis. Its stability and reaction pathways are highly dependent on the surrounding chemical conditions, particularly pH.
Hydrolytic Stability and pH-Dependent Hydrolysis Kinetics
Hydrolysis is a fundamental reaction for esters, splitting them into their constituent carboxylic acid and alcohol. chemguide.co.uk For Ethyl 5-(2,3-dichloro-phenoxy)pentanoate, this involves the cleavage of the ester bond to form 5-(2,3-dichloro-phenoxy)pentanoic acid and ethanol (B145695). The rate of this degradation is significantly influenced by pH. nih.gov
Generally, ester hydrolysis can proceed through acid-catalyzed, neutral, or base-catalyzed (saponification) pathways. chemguide.co.ukresearchgate.net
Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This reaction is typically slow and reversible. chemguide.co.uk
Neutral Conditions (pH ≈ 7): The reaction with pure water is exceptionally slow and often considered negligible for practical purposes. chemguide.co.uk
Alkaline Conditions (pH > 8): In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process, known as saponification, is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. chemguide.co.uk Alkaline hydrolysis is generally much faster and more efficient than acid-catalyzed hydrolysis. chemguide.co.uk
Table 1: Predicted pH-Dependent Hydrolysis Behavior of this compound This table is illustrative, based on the known behavior of similar phenoxyalkanoate esters.
| pH Range | Dominant Mechanism | Relative Rate | Products |
|---|---|---|---|
| < 4 | Acid-Catalyzed Hydrolysis | Slow, Reversible | 5-(2,3-dichloro-phenoxy)pentanoic acid + Ethanol |
| 4 - 8 | Neutral Hydrolysis | Very Slow | 5-(2,3-dichloro-phenoxy)pentanoic acid + Ethanol |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. In a base-catalyzed mechanism, the new alcohol is deprotonated to form a more potent nucleophile (an alkoxide), which then attacks the ester's carbonyl carbon. To drive the reaction to completion, the new alcohol is often used in large excess.
Nucleophilic Attack and Ester Cleavage Pathways
Beyond hydrolysis, the ester functional group is susceptible to attack by a wide range of nucleophiles. kinampark.com Strong nucleophiles can cleave the ester bond to yield various derivatives. For instance, reaction with an amine (aminolysis) would produce the corresponding amide, N-alkyl-5-(2,3-dichloro-phenoxy)pentanamide, and ethanol. Reductive cleavage, using reagents like lithium aluminum hydride, would reduce the ester group to an alcohol, resulting in 5-(2,3-dichloro-phenoxy)pentan-1-ol.
Transformations Involving the Phenoxy Ether Linkage
The aryl ether bond (Ar-O-R) in this compound is significantly more stable and less reactive than the ester linkage. numberanalytics.commasterorganicchemistry.com Its cleavage requires harsh chemical conditions. masterorganicchemistry.commasterorganicchemistry.com
Cleavage Reactions of Aryl Ethers under Chemical Conditions
The most common method for cleaving aryl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org HCl is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism involves two key steps:
Protonation: The ether oxygen is protonated by the strong acid, transforming the alkoxy group into a good leaving group (a neutral alcohol or, in this case, a phenol). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom of the alkyl chain and displacing the phenoxy group.
Crucially, the nucleophilic attack occurs on the alkyl carbon, not the aromatic ring carbon. libretexts.orglibretexts.org This is because sp²-hybridized carbons of the aromatic ring are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com Therefore, the cleavage of this compound with HBr or HI will always yield 2,3-dichlorophenol (B42519) and the corresponding 5-bromopentanoate or 5-iodopentanoate ester. libretexts.orglibretexts.org
Table 2: Reagents for Aryl Ether Cleavage
| Reagent | Conditions | Products from this compound | Mechanism Type |
|---|---|---|---|
| HBr (excess) | Heat, Reflux | 2,3-Dichlorophenol + Ethyl 5-bromopentanoate | Sₙ2 |
| HI (excess) | Heat, Reflux | 2,3-Dichlorophenol + Ethyl 5-iodopentanoate | Sₙ2 |
Oxidative Degradation Mechanisms of the Ether Bond
The phenoxy linkage can also be broken through oxidative degradation, often employing advanced oxidation processes (AOPs). These methods generate highly reactive radical species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•), which can attack the molecule. nih.gov Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (B122985) show that these radicals are effective in breaking down the aromatic structure and the ether bond. nih.govresearchgate.netbohrium.com
For example, persulfate (S₂O₈²⁻) activated by heat or transition metals can generate sulfate radicals. nih.govbohrium.com These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual cleavage of the ether bond. This process ultimately mineralizes the organic compound into carbon dioxide, water, and inorganic ions. mdpi.com While the primary attack site might be the activated aromatic ring, this leads to the destabilization and rupture of the entire phenoxy structure.
Reactions at the Dichlorinated Aromatic Ring
The chemical behavior of the dichlorinated benzene (B151609) ring in this compound is a subject of significant interest for synthetic chemists. The substitution pattern of the ring, with two chlorine atoms and an alkoxy group, creates a unique electronic landscape that influences its susceptibility to various reagents and reaction conditions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.comyoutube.com The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of the incoming electrophile. mdpi.comrsc.orglibretexts.orgyoutube.com
In the case of this compound, the aromatic ring bears three substituents: two chlorine atoms at positions 2 and 3, and a pentanoate ether linkage at position 1. Chlorine atoms are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho,para-directors because of the resonance contribution of their lone pairs. rsc.orglibretexts.org Conversely, the alkoxy group is an activating, ortho,para-director due to its strong resonance effect, which donates electron density to the ring. youtube.com
The interplay of these directing effects determines the regioselectivity of EAS reactions. The available positions for substitution are C4, C5, and C6. The directing effects of the substituents are summarized below:
| Substituent | Position | Directing Effect |
| -O-R (ether) | C1 | Ortho, Para (to C2, C6, C4) |
| -Cl | C2 | Ortho, Para (to C1, C3, C5) |
| -Cl | C3 | Ortho, Para (to C2, C4, C6) |
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Predicted Outcome |
| C4 | Para to -O-R (activating), Ortho to -Cl at C3 (deactivating) | Major Product . The strong activating effect of the ether group at the para position is expected to dominate. |
| C6 | Ortho to -O-R (activating), Meta to -Cl at C2, Ortho to -Cl at C3 | Minor Product . Steric hindrance from the adjacent ether linkage and the C2-chloro group may reduce reactivity at this site. |
| C5 | Meta to -O-R, Para to -Cl at C2, Meta to -Cl at C3 | Trace/No Product . This position is meta to the activating ether group and only para to one of the deactivating chloro groups, making it the least favorable site for electrophilic attack. |
Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). nih.govresearchgate.net For the nitration of this compound, the major product would be ethyl 5-(2,3-dichloro-4-nitro-phenoxy)pentanoate.
Potential for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace substituents on an aromatic ring with nucleophiles. youtube.commasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, typically a halide. libretexts.orgiaea.orglibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The aromatic ring of this compound lacks strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. The chlorine atoms are only weakly electron-withdrawing, and the alkoxy group is electron-donating. Consequently, the ring is not "activated" towards traditional SNAr reactions. masterorganicchemistry.comlibretexts.orgrsc.org Displacement of one of the chlorine atoms by a nucleophile, such as an alkoxide or an amine, would be challenging under standard SNAr conditions.
Reductive Dehalogenation Processes
Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation is of significant environmental interest for the detoxification of halogenated organic pollutants. nih.govnih.gov It can be achieved using various methods, including catalytic hydrogenation, metal-mediated reductions, and microbial degradation. rsc.orgiaea.orgmorressier.comnih.gov
For this compound, reductive dehalogenation would lead to the sequential removal of the chlorine atoms from the aromatic ring. Catalytic hydrodechlorination (HDC) using a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source is a common and effective method. rsc.orgiaea.orgmorressier.com
The reaction would likely proceed in a stepwise manner, first yielding a monochlorinated product and then the fully dehalogenated phenoxy-pentanoate. The relative rates of removal of the two chlorine atoms would depend on their accessibility to the catalyst surface and the electronic environment.
Table: Potential Products of Reductive Dehalogenation
| Reactant | Potential Intermediate Products | Final Product |
| This compound | Ethyl 5-(2-chloro-phenoxy)pentanoate Ethyl 5-(3-chloro-phenoxy)pentanoate | Ethyl 5-phenoxypentanoate |
Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that microbial degradation can also lead to reductive dechlorination. libretexts.orgnih.govmt.gov While the specific microorganisms capable of degrading this compound have not been identified, the structural similarity suggests that such a pathway could exist.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a detailed picture of the atomic arrangement and chemical bonds within Ethyl 5-(2,3-dichloro-phenoxy)pentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be crucial for the characterization of this compound.
In a ¹H NMR spectrum, the protons of the ethyl group would appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The protons on the pentanoate chain would exhibit complex splitting patterns, with chemical shifts influenced by their proximity to the electronegative oxygen atoms. The protons on the dichlorophenoxy ring would appear in the aromatic region, with their specific shifts and coupling constants determined by the substitution pattern of the chlorine atoms.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the aromatic ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage. The carbons of the ethyl and pentanoate groups would be observed in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2 | ~14 |
| Ethyl -OCH₂- | ~4.1 | ~61 |
| Pentanoate -C(O)CH₂- | ~2.4 | ~34 |
| Pentanoate -CH₂CH₂C(O)- | ~1.8 | ~22 |
| Pentanoate -OCH₂CH₂- | ~1.9 | ~28 |
| Pentanoate -OCH₂- | ~4.0 | ~67 |
| Dichlorophenoxy Aromatic CH | 6.8 - 7.3 | 115 - 130 |
| Dichlorophenoxy C-Cl | N/A | 125 - 135 |
| Dichlorophenoxy C-O | N/A | 153 - 158 |
| Ester C=O | N/A | ~173 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group. Other key absorbances would include those for the C-O-C stretching of the ether and ester linkages, C-H stretching of the aliphatic and aromatic portions of the molecule, and the characteristic vibrations of the dichlorinated benzene (B151609) ring. The C-Cl bonds would also exhibit stretching vibrations in the fingerprint region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 2: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound This data is based on characteristic functional group frequencies.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1735 (Strong) | 1750 - 1735 (Weak) |
| C-O (Ester) | Stretch | 1300 - 1000 (Strong) | Moderate |
| C-O-C (Ether) | Asymmetric Stretch | 1275 - 1200 (Strong) | Moderate |
| C-H (Aromatic) | Stretch | 3100 - 3000 (Moderate) | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 (Moderate) | Strong |
| C-H (Aliphatic) | Stretch | 3000 - 2850 (Moderate) | Moderate |
| C-Cl | Stretch | 800 - 600 (Strong) | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For a compound like this compound, with a molecular formula of C₁₃H₁₆Cl₂O₃, the exact mass can be calculated. oup.com
Upon ionization, the molecule would undergo fragmentation. The fragmentation pattern is predictable and provides valuable structural information. For instance, the loss of the ethoxy group from the ester or cleavage of the ether bond would result in characteristic fragment ions. A key feature in the mass spectrum would be the isotopic pattern of the ions containing chlorine, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a characteristic M, M+2, and M+4 pattern for fragments containing two chlorine atoms. Data from the closely related compound, ethyl 2-(2,4-dichlorophenoxy)acetate, shows a molecular ion and characteristic fragments resulting from the loss of the ethyl group and cleavage of the ether linkage. nist.gov
Table 3: Predicted Key Mass Spectrometric Fragments for this compound Fragmentation predictions are based on the analysis of similar chlorinated phenoxy esters.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 290/292/294 | [M]⁺ | Molecular ion peak cluster showing the presence of two chlorine atoms. |
| 245/247/249 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 161/163 | [Cl₂C₆H₃O]⁺ | Dichlorophenoxy cation. |
| 129 | [C₅H₉O₂]⁺ | Pentanoate ester fragment. |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the components of a mixture, allowing for the determination of purity and the quantification of the target analyte.
Gas Chromatography (GC) for Purity and Volatile Component Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. oup.com this compound is expected to be amenable to GC analysis. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
For the analysis of chlorinated compounds like this, an electron capture detector (ECD) is often used due to its high sensitivity for halogenated molecules. usgs.gov Alternatively, a mass spectrometer can be used as the detector (GC-MS), providing both separation and structural information. researchgate.net The choice of the GC column is critical, with moderately polar columns often providing good separation for such compounds.
Table 4: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Chlorinated Phenoxy Esters These parameters are based on methods for related phenoxy herbicides and may require optimization.
| Parameter | Typical Value/Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (for ECD) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. oup.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. nist.gov
For this compound, reversed-phase HPLC would be the method of choice. A C18 column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic ring of the molecule absorbs UV light. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). econference.ioresearchgate.net
Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Phenoxy Herbicides These parameters are based on methods for related phenoxy herbicides and may require optimization.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at ~230 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) Applications for Reactive Molecules
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of a wide array of compounds, including those that are thermally labile or lack UV-absorbing chromophores. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This affords SFC several advantages, including high efficiency, reduced analysis times, and the use of more environmentally benign solvents compared to normal-phase liquid chromatography. semanticscholar.orgresearchgate.net
For reactive molecules like "this compound," which contains ester and ether linkages susceptible to degradation under high temperatures in gas chromatography, SFC presents a milder analytical alternative. dtic.mil The lower viscosity and high diffusivity of supercritical fluids enable high-speed separations at lower temperatures, thus preserving the integrity of the molecule. researchgate.net While specific applications for "this compound" are not extensively documented, the principles of SFC are well-suited for its analysis, particularly when coupled with mass spectrometry. mdpi.comlcms.cz
| Parameter | Typical Conditions for Phenoxy Ester Analysis by SFC |
| Column | Chiral (for enantiomeric separation) or achiral packed columns (e.g., C18, Diol) researchgate.netlcms.cz |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol, ethanol) mdpi.comresearchgate.net |
| Temperature | 30 - 60 °C lcms.cz |
| Pressure | 100 - 400 bar researchgate.net |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) mdpi.com |
Hyphenated Analytical Systems
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive analysis of "this compound" in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For phenoxy herbicides and their esters, GC-MS provides excellent separation and definitive identification based on mass spectra. nih.govresearchgate.net The electron ionization (EI) mass spectrum of "this compound" would be expected to produce a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the dichlorophenoxy group and the ethyl pentanoate chain. This allows for unambiguous identification by comparison to spectral libraries. nih.govnih.govresearchgate.net Phthalate (B1215562) esters can sometimes interfere with the analysis of phenoxy herbicides by appearing as large, late-eluting peaks in the chromatogram. epa.gov
| Ion Type | Predicted m/z | Identity |
| Molecular Ion | 290/292/294 | [M]+ |
| Fragment Ion | 161/163 | [C6H3Cl2O]+ |
| Fragment Ion | 129 | [C5H9O2]+ |
| Fragment Ion | 101 | [C4H9O2]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice for the analysis of polar and non-volatile compounds that are not amenable to GC. nih.govnih.gov For "this compound," LC-MS/MS offers unparalleled selectivity and sensitivity, particularly for trace-level detection in environmental and biological samples. epa.govresearchgate.net The technique involves the separation of the analyte by LC, followed by ionization (commonly electrospray ionization - ESI) and mass analysis. In MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which significantly reduces matrix interference and enhances detection limits. nih.govepa.govnih.gov
| Parameter | Typical Conditions for Phenoxy Ester Analysis by LC-MS/MS |
| LC Column | C18 or other reversed-phase columns epa.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) nih.govepa.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI-) for the hydrolyzed acid, Positive ESI for the ester |
| Precursor Ion (for the acid) | m/z 219/221 |
| Product Ions (for the acid) | m/z 161/163, m/z 125 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and the differentiation of isomers. acs.orgacs.org For "this compound," HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. This is particularly crucial in complex sample analysis where isobaric interferences are common. researchgate.net Furthermore, the high resolving power of HRMS can aid in differentiating between various dichlorophenoxy positional isomers, which may exhibit different biological activities.
| Property | Value |
| Molecular Formula | C13H16Cl2O3 cymitquimica.com |
| Monoisotopic Mass | 290.0425 Da |
| Molecular Weight | 291.17 g/mol cymitquimica.com |
Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. researchgate.net This can improve volatility for GC analysis, increase detector response, or improve chromatographic separation. libretexts.org
While "this compound" is an ester and may not require derivatization for direct analysis by GC or LC, its corresponding acid (5-(2,3-dichloro-phenoxy)pentanoic acid) would require derivatization for GC analysis. epa.gov Common methods include:
Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst like BF3-methanol.
Silylation: This involves replacing active hydrogens in the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. researchgate.net
Alkylation: Using reagents like pentafluorobenzyl bromide (PFB-Br) can introduce a halogenated group, which significantly enhances the response of an electron capture detector (ECD) in GC analysis. libretexts.org
The ether linkage in "this compound" is generally stable under typical analytical conditions and does not usually require derivatization. However, cleavage of the ether bond under specific chemical conditions could be used as part of a structural confirmation study.
Applications in Characterization of Reactive Intermediates
The formation of reactive intermediates from precursors containing a dichlorophenoxy group can occur under various conditions, including thermal stress, photochemical irradiation, or in the presence of strong oxidizing agents. These intermediates are often highly unstable and present in low concentrations, necessitating the use of sophisticated analytical instrumentation for their detection and characterization.
One potential reactive intermediate that could be formed from This compound is the 2,3-dichlorophenoxy radical . The generation of such radicals has been observed in other contexts and their study provides a template for potential investigations. Advanced techniques such as time-resolved spectroscopy would be instrumental in observing these short-lived species. For instance, laser flash photolysis could be used to generate the radical and its transient absorption spectrum could be monitored in real-time.
Mass spectrometry, particularly when coupled with rapid ionization techniques, is another powerful tool. Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to identify reaction intermediates and their subsequent products. By carefully designing experiments, it is possible to trap and detect these transient molecules, providing insights into their structure and reactivity. For example, in a synthetic route, quenching the reaction at various time points and analyzing the mixture by high-resolution mass spectrometry (HRMS) could reveal the presence of intermediates.
While no direct experimental data for the reactive intermediates of This compound is published, a hypothetical study could involve the following analytical approaches:
| Analytical Technique | Hypothetical Application | Expected Information |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of the 2,3-dichlorophenoxy radical during a thermally or photochemically induced reaction. | Confirmation of radical formation and information about its electronic structure. |
| Time-Resolved UV-Vis Spectroscopy | Monitoring the formation and decay of transient species during a reaction. | Kinetic data on the rates of formation and consumption of intermediates. |
| Cryogenic Matrix Isolation Spectroscopy | Trapping reactive intermediates in an inert gas matrix at very low temperatures for spectroscopic analysis (FTIR, UV-Vis). | Detailed structural information of highly unstable intermediates. |
| LC-MS/MS with Rapid Quenching | Identifying and quantifying intermediates in a reaction mixture by stopping the reaction at different time points. | Mass-to-charge ratio and fragmentation pattern of intermediates, confirming their elemental composition and structure. |
The synthesis of related compounds, such as 3-(2-(2,3-Dichlorophenoxy)ethyl)pyridine, involves the formation of intermediate species that are isolated and characterized using standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov These methods, while not always applied to the most reactive of intermediates, are fundamental in building a complete picture of a reaction pathway.
In the context of environmental degradation studies, identifying the breakdown products of This compound would also rely heavily on these advanced analytical methods. The initial degradation steps would likely involve the formation of reactive intermediates that subsequently transform into more stable products.
Computational and Theoretical Investigations on Ethyl 5 2,3 Dichloro Phenoxy Pentanoate
Quantum Chemical Calculations for Electronic Structure and Energetics
Extensive searches of scientific literature and chemical databases have not yielded specific quantum chemical calculations for Ethyl 5-(2,3-dichloro-phenoxy)pentanoate. Therefore, a detailed analysis of its electronic structure and energetics based on existing published data is not possible at this time.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
No specific peer-reviewed studies utilizing Density Functional Theory (DFT) to determine the molecular geometry and vibrational frequencies of this compound could be located. While DFT is a common method for such calculations, providing insights into bond lengths, bond angles, and dihedral angles, as well as predicting infrared and Raman spectra, this analysis has not been published for this particular compound.
Ab Initio Methods for Electronic Properties and Spectroscopic Parameters
Similarly, there is a lack of published research employing ab initio methods to investigate the electronic properties and spectroscopic parameters of this compound. Such methods, known for their high accuracy, could provide valuable information on parameters like ionization potential, electron affinity, and electronic transition energies. However, no such data is currently available in the public domain for this compound.
Molecular Modeling and Conformational Analysis
Specific molecular modeling and conformational analysis studies for this compound are not present in the available scientific literature.
Conformational Landscapes and Flexibility of the Pentanoate Chain
A detailed analysis of the conformational landscapes and the flexibility of the pentanoate chain in this compound has not been a subject of published research. Such a study would typically involve computational methods to explore the potential energy surface of the molecule and identify stable conformers, which is crucial for understanding its physical and chemical behavior.
Structure-Reactivity and Structure-Property Relationship Studies
There are no specific structure-reactivity or structure-property relationship studies available in the scientific literature for this compound. These studies are essential for predicting the chemical reactivity and physical properties of a compound based on its molecular structure, and for guiding the design of new molecules with desired characteristics.
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, key reactions for computational investigation would include its synthesis and degradation pathways.
A common synthetic route to phenoxy esters involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. Computational modeling of this S\textsubscript{N}2 reaction for this compound would involve:
Reactant and Product Optimization: Determining the lowest energy conformations of the 2,3-dichlorophenoxide anion, ethyl 5-bromopentanoate (or a similar precursor), and the final ester product.
Transition State Searching: Locating the transition state structure for the nucleophilic attack of the phenoxide on the pentanoate chain.
Energy Profiling: Calculating the relative energies of the reactants, transition state, and products to determine the reaction's thermodynamic and kinetic feasibility.
Another critical area for simulation is the hydrolysis of the ester bond, a primary degradation pathway. Computational studies on ester hydrolysis can elucidate the mechanism (e.g., acid-catalyzed or base-catalyzed) and identify the rate-determining steps. rsc.org Such simulations provide a molecular-level understanding of the compound's stability and persistence.
Prediction of Chemical Shifts and Spectroscopic Features
Theoretical calculations can predict various spectroscopic data, which are crucial for the identification and characterization of a compound. These predictions are often used to complement and verify experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom. These predicted values, when compared to experimental spectra, can confirm the compound's structure.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published research for this specific compound. Values are estimated based on general principles for similar structures.)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C=O (ester) | 173.5 | - |
| O-CH₂ (ester) | 61.0 | 4.15 (q) |
| CH₃ (ester) | 14.2 | 1.25 (t) |
| Phenoxy C-O | 155.0 | - |
| Phenoxy C-Cl (C2) | 128.0 | - |
| Phenoxy C-Cl (C3) | 125.0 | - |
| Phenoxy C4 | 123.0 | 7.10 (dd) |
| Phenoxy C5 | 131.0 | 7.20 (t) |
| Phenoxy C6 | 115.0 | 6.90 (dd) |
| Pentanoate α-CH₂ | 34.0 | 2.40 (t) |
| Pentanoate β-CH₂ | 22.0 | 1.80 (m) |
| Pentanoate γ-CH₂ | 28.5 | 1.70 (m) |
| Pentanoate δ-O-CH₂ | 67.5 | 4.00 (t) |
Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the ester group, C-O-C stretches of the ether linkage, and various C-H and C-Cl vibrations.
Analysis of Electronic Charge Distribution and Aromaticity Indices
The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. Computational methods provide several ways to analyze this distribution.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester and ether groups, as well as the chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by assigning charges to individual atoms. This method can quantify the electron-withdrawing effects of the chlorine atoms and the ester group on the phenoxy ring. Studies on related dichlorophenoxyacetic acids have utilized NBO analysis to understand electronic structure. nih.gov
Aromaticity Indices: The aromaticity of the dichlorophenoxy ring is a key feature of the molecule. While benzene (B151609) is the archetypal aromatic compound, substitution can alter its aromatic character. libretexts.org Computational indices are used to quantify this property.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in the ring. A value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic system. For the substituted ring in this compound, the HOMA index would likely be slightly less than 1 due to the electronic effects of the substituents. nih.gov
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated at the center of the ring. A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The presence of electronegative chlorine atoms could be expected to slightly reduce the magnitude of the negative NICS value compared to unsubstituted benzene. bohrium.com
Environmental Fate and Degradation Mechanisms of Phenoxy Esters
Abiotic Transformation Processes
Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For phenoxy esters like Ethyl 5-(2,3-dichloro-phenoxy)pentanoate, key abiotic transformations include photochemical degradation and hydrolysis.
Photochemical Degradation Pathways in Aqueous and Atmospheric Environments
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, the photodegradation of phenoxy acids and their esters can be a significant removal mechanism, particularly in shallow, sunlit waters. nih.gov The efficiency of this process is influenced by the chemical form of the compound. nih.gov For some related compounds, photolysis is the primary degradation pathway in the atmosphere, with tropospheric lifetimes estimated to be as short as 12 minutes for certain herbicides. nih.gov
The photodegradation of phenoxy compounds can proceed through several reaction pathways. For instance, the photodegradation of the diphenyl ether herbicide acifluorfen (B165780) involves decarboxylation, dehalogenation, substitution of the chlorine group with hydroxyl or hydrogen groups, and cleavage of the ether linkage to form phenols. nih.gov In the case of chlorophenoxyalcanoic herbicides, studies have shown that the phenoxy C-O bond is significantly weaker than the C-Cl bonds, suggesting that its homolytic cleavage is a likely primary photochemical event. researchgate.net This can lead to the formation of various photoproducts, such as chlorinated phenoxyacetic acids and dichlorophenols. researchgate.net
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can significantly enhance the degradation of phenoxy acids in water. nih.gov Methods combining UV radiation with reagents like hydrogen peroxide (H₂O₂) or Fenton's reagent (Fe²⁺/H₂O₂) have proven more effective than UV radiation alone. nih.govresearchgate.net
Table 1: Factors Influencing Photochemical Degradation
| Factor | Influence on Degradation | Supporting Evidence |
| Light Intensity | Higher intensity generally leads to faster degradation rates. | Implied in the context of solar and UV irradiation studies. nih.govnih.govresearchgate.net |
| Wavelength | The specific wavelengths of light can affect which bonds are broken. | UV irradiation is commonly used to initiate photodegradation. researchgate.net |
| Presence of Photosensitizers | Compounds like iron (III) complexes can generate hydroxyl radicals in surface waters, accelerating degradation. nih.gov | Iron complexes play a role in generating reactive oxygen species. nih.gov |
| Chemical Structure | The presence of certain functional groups can influence the primary degradation pathway. | The weaker phenoxy C-O bond is a likely site of initial cleavage. researchgate.net |
| Solvent/Medium | The surrounding medium can affect quantum efficiencies and reaction pathways. | The quantum efficiency of acifluorfen degradation varies in different solvents. nih.gov |
Hydrolytic Cleavage in Water Bodies
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phenoxy acid esters, hydrolysis is a primary initial degradation step in aquatic systems, leading to the formation of the corresponding phenoxy acid and alcohol. nih.govlibretexts.orgchemguide.co.uk The rate of this process is dependent on several factors, including the chemical structure of the ester, the pH of the water, and the temperature. nih.gov
Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline conditions. nih.gov The structure of the alcohol portion of the ester also plays a role; for example, esters of alkoxylated alcohols tend to hydrolyze more quickly than esters of simple aliphatic alcohols. nih.gov While acidic hydrolysis is reversible, basic hydrolysis is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk
In the context of substituted phenyl esters, the rate of alkaline hydrolysis is influenced by both inductive and steric factors of the substituents on the benzoic acid ring. researchgate.net For many organic esters, cleavage can also occur via an SN2-type dealkylation mechanism, which can be a significant pathway under certain conditions. researchgate.net
Table 2: Factors Affecting Hydrolytic Cleavage of Phenoxy Esters
| Factor | Effect on Hydrolysis Rate | Supporting Evidence |
| pH | Rate increases in alkaline conditions and can be catalyzed by acid. nih.govlibretexts.orgchemguide.co.uk | Basic hydrolysis is generally faster and irreversible compared to acid hydrolysis. libretexts.orgchemguide.co.uk |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.gov | This is a general principle of chemical kinetics. nih.gov |
| Chemical Structure | Esters of alkoxylated alcohols hydrolyze faster than those of aliphatic alcohols. nih.gov | The proximity of an ether bond can influence reactivity. nih.gov |
| Substituents | Inductive and steric effects of substituents on the aromatic ring can alter hydrolysis rates. researchgate.net | Electron-withdrawing groups can affect the susceptibility of the ester bond to cleavage. acs.org |
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many xenobiotic compounds from the environment.
Aerobic Microbial Metabolism of Phenoxy Ethers and Esters
Under aerobic conditions, many microorganisms can utilize phenoxy compounds as a source of carbon and energy. Microbial degradation is a significant pathway for the transformation of phenoxy acids and their esters in water. nih.gov The initial step in the biodegradation of many aryloxyphenoxypropanoate herbicides is the hydrolysis of the ester bond by esterase enzymes. researchgate.net
The efficiency of biodegradation is influenced by various environmental factors, including temperature, pH, and the availability of oxygen and other nutrients like nitrogen and phosphorus. nih.gov Microorganisms often require an adaptation period, known as a lag phase, before they can efficiently degrade a new compound. nih.gov The degradation of pyrethroid pesticides, which can produce phenoxybenzoic acid as a metabolite, is also influenced by factors such as the amount of microbial inoculum, temperature, and pH. mdpi.com
Mineralization, the complete breakdown of an organic compound to inorganic substances like carbon dioxide and water, is the ideal outcome of biodegradation. mdpi.com Co-metabolism, where a microbe degrades a compound without using it as a primary energy source, is another important mechanism. mdpi.com
Anaerobic Biotransformation Mechanisms of Ether Linkages
In the absence of oxygen, anaerobic microorganisms have evolved different strategies to cleave the stable ether linkage found in phenoxy compounds. The cleavage of ether bonds presents a challenge to microbes due to their inherent stability. capes.gov.br
One studied example is the anaerobic conversion of 2-phenoxyethanol (B1175444) to phenol (B47542) and acetate (B1210297) by the bacterium Acetobacterium strain LuPhet1. capes.gov.brnih.govresearchgate.net The proposed mechanism involves an initial cleavage of the ether bond to form acetaldehyde, which is then oxidized to acetate. researchgate.net This process is thought to proceed through a diol dehydratase-like mechanism or an alternative pathway involving an α-hydroxyradical. capes.gov.brnih.gov
Enzymatic Systems Involved in Ester and Ether Cleavage
A variety of enzymes are responsible for the cleavage of ester and ether bonds in phenoxy compounds.
Ester Cleavage: Hydrolases, such as esterases, are widely distributed enzymes that catalyze the cleavage of ester bonds. nih.gov Carboxylesterases, for instance, are known to hydrolyze the ester linkage in various herbicides. researchgate.net The microbial degradation of phthalate (B1215562) esters is also initiated by the hydrolysis of the ester bond by esterases. mdpi.com Alcohol acyltransferases are another class of enzymes that can form esters by condensing an alcohol and an acyl-CoA, and the reverse reaction is also possible. nih.gov
Ether Cleavage: The enzymatic cleavage of the β-O-4 aryl ether bond, a common linkage in lignin, has been studied in bacteria. This process can involve a series of enzymes, including Cα-dehydrogenase, β-etherase, and glutathione (B108866) lyase. researchgate.net In some bacteria, cytochrome P450 monooxygenases have been implicated in the cleavage of the ether bond of phenoxybutyrate herbicides. nih.gov Other enzymes, such as alkyldihydroxyacetone-phosphate synthase, have been shown to catalyze the synthesis of ethers and could potentially be involved in their cleavage under different conditions. google.com
Table 3: Key Enzymes in Phenoxy Ester and Ether Degradation
| Enzyme Class | Function | Substrate Examples |
| Esterases/Hydrolases | Cleavage of ester bonds. nih.gov | Aryloxyphenoxypropanoate herbicides, researchgate.net Phthalate esters. mdpi.com |
| Alcohol Acyltransferases | Formation and potential hydrolysis of esters. nih.gov | Short and medium-chain esters. nih.gov |
| β-Etherases | Cleavage of β-O-4 aryl ether linkages. researchgate.net | Lignin model compounds. researchgate.net |
| Cytochrome P450 Monooxygenases | Oxidation and cleavage of ether bonds. nih.gov | Phenoxybutyrate herbicides. nih.gov |
Identification and Chemical Characterization of Degradation Products
Formation of Phenolic Metabolites and Chlorophenols
A primary step in the degradation of phenoxy esters is the hydrolysis of the ester bond, which can be influenced by soil moisture and the molecular weight of the alcohol portion of the ester. researchgate.net This initial hydrolysis yields the corresponding phenoxyalkanoic acid. Subsequently, or in some cases concurrently, the ether linkage between the phenyl ring and the aliphatic side chain is cleaved. This cleavage is a crucial step that leads to the formation of phenolic metabolites.
In the case of this compound, the anticipated phenolic degradation product is 2,3-dichlorophenol (B42519) . This compound is formed by the breaking of the ether bond connecting the dichlorinated phenyl group to the pentanoate side chain. The formation of chlorophenols is a common degradation pathway for chlorophenoxy herbicides. researchgate.netacs.org For instance, the degradation of 2,4-D is known to produce 2,4-dichlorophenol (B122985). researchgate.net
2,3-Dichlorophenol is a crystalline solid with a characteristic phenolic odor. nih.govwikipedia.org Its environmental fate is of interest as it is considered a priority pollutant. acs.org The properties of 2,3-dichlorophenol are well-documented and are crucial for understanding its behavior and potential impact in the environment.
Table 1: Chemical and Physical Properties of 2,3-Dichlorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O | nih.govwikipedia.org |
| Molar Mass | 163.00 g/mol | nih.govwikipedia.org |
| Appearance | Brownish crystals | nih.gov |
| Melting Point | 56-60 °C | |
| Boiling Point | 206 °C | sigmaaldrich.com |
| Water Solubility | Slightly soluble | nih.gov |
| pKa | 7.44 at 25°C |
The presence of 2,3-dichlorophenol as a degradation product highlights the importance of monitoring not just the parent herbicide but also its metabolites, which may have their own toxicological profiles.
Characterization of Carboxylic Acid Intermediates
Following the cleavage of the ether linkage in phenoxy esters, the aliphatic side chain is released as a carboxylic acid. For this compound, the initial hydrolysis of the ester group would first form 5-(2,3-dichlorophenoxy)pentanoic acid. Subsequent cleavage of the ether bond would then be expected to yield a pentanoic acid derivative.
The degradation of the aliphatic side chain of phenoxyalkanoic acids often proceeds via β-oxidation, a common metabolic pathway for breaking down fatty acids. nih.gov In the case of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), it is metabolized in plants to the more active herbicide 2,4-D through the removal of two-carbon units. nih.gov
Applying this principle to 5-(2,3-dichlorophenoxy)pentanoic acid, the five-carbon side chain would likely undergo successive rounds of β-oxidation. This process would sequentially shorten the carbon chain, leading to the formation of various carboxylic acid intermediates. The ultimate degradation of the pentanoic acid side chain would contribute to the formation of smaller, more readily biodegradable organic acids that can be integrated into microbial metabolic pathways. researchgate.net
The initial hydrolysis of the ethyl ester would yield 5-(2,3-dichlorophenoxy)pentanoic acid . Following ether linkage cleavage, the resulting five-carbon chain would be pentanoic acid . Further degradation of pentanoic acid through β-oxidation would produce shorter-chain carboxylic acids.
Table 2: Predicted Carboxylic Acid Intermediates from the Degradation of this compound
| Compound Name | Molecular Formula | Role in Degradation |
| This compound | C₁₃H₁₆Cl₂O₃ | Parent Compound |
| 5-(2,3-Dichlorophenoxy)pentanoic acid | C₁₁H₁₂Cl₂O₃ | Product of Ester Hydrolysis |
| Pentanoic acid | C₅H₁₀O₂ | Product of Ether Linkage Cleavage |
The characterization of these carboxylic acid intermediates is essential for a complete understanding of the environmental fate of this compound. Analytical techniques such as gas chromatography and mass spectrometry are typically employed to identify and quantify these degradation products in environmental samples. nih.gov
Applications in Materials Science and Advanced Chemical Synthesis
Utility as Synthetic Intermediates and Building Blocks
Ethyl 5-(2,3-dichloro-phenoxy)pentanoate possesses the characteristics of a valuable synthetic intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 5-(2,3-dichloro-phenoxy)pentanoic acid, which can then be converted into a variety of other functional groups such as acid chlorides, amides, or other esters. This allows for the incorporation of the 2,3-dichlorophenoxy moiety into more complex molecular architectures.
Furthermore, the dichlorinated benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution reactions under specific conditions, allowing for the replacement of one or both chlorine atoms. This opens up pathways to a diverse range of derivatives with tailored electronic and physical properties. The ether linkage is generally stable, providing a robust connection between the aromatic and aliphatic portions of the molecule.
The synthesis of related dichlorinated compounds, such as 3,5-dichloro-2-pentanone, highlights the importance of chlorinated intermediates in the production of pharmaceuticals and agricultural chemicals. google.com While direct synthetic applications of this compound are not widely reported, its structural analogy to these vital intermediates suggests its potential as a precursor in the synthesis of novel, high-value molecules.
| Property | Value | Source |
| Molecular Formula | C13H16Cl2O3 | cymitquimica.com |
| Molecular Weight | 291.17 g/mol | cymitquimica.com |
| IUPAC Name | ethyl 5-(2,3-dichlorophenoxy)pentanoate | |
| CAS Number | 1443337-92-5 | cymitquimica.com |
Potential in Polymer and Coating Chemistry
The structure of this compound lends itself to potential applications in the field of polymer science, both as a monomer precursor and as an additive to modify material properties.
Following hydrolysis of the ester group to the carboxylic acid, the resulting molecule could be converted into a variety of polymerizable monomers. For instance, the carboxylic acid could be transformed into an acrylate (B77674) or methacrylate (B99206) derivative, which could then be polymerized to form a polyacrylate with pendant dichlorophenoxy groups. Such polymers may exhibit interesting properties due to the presence of the halogenated aromatic rings.
Research on related compounds, such as 2,4-dichlorophenoxyacetic acid, has demonstrated their incorporation into polymer networks for applications like the controlled release of herbicides. banglajol.infonih.gov This suggests a plausible, though not yet demonstrated, application for this compound in the development of functional polymers where the dichlorophenoxy moiety could impart specific functionalities.
The introduction of the rigid and bulky dichlorophenoxy group into a polymer backbone could significantly influence its physical properties. The aromatic rings can enhance thermal stability through their inherent resistance to degradation at elevated temperatures. The chlorine atoms increase the molecular weight and can lead to stronger intermolecular interactions, potentially increasing the glass transition temperature and hardness of the material.
Conversely, the flexible pentanoate chain could act as an internal plasticizer, increasing the free volume within the polymer and enhancing its flexibility. The balance between the rigid aromatic component and the flexible aliphatic chain would allow for the fine-tuning of material properties. While specific studies on the effect of this compound on polymer properties are not available, the principles of polymer chemistry suggest these potential outcomes.
Advanced Solvents and Reaction Media
With a molecular structure that combines both polar (ester) and non-polar (dichlorophenyl and alkyl chain) features, this compound has the potential to act as a specialized solvent for a range of chemical reactions. Its relatively high boiling point, which can be inferred from its molecular weight, would make it suitable for reactions requiring elevated temperatures.
The presence of the dichlorinated aromatic ring could lead to specific interactions, such as pi-pi stacking, with aromatic solutes, potentially influencing reaction rates and selectivity. However, without experimental data on its solvent parameters (e.g., polarity, dielectric constant), its utility as an advanced solvent remains a theoretical consideration.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(2,3-dichloro-phenoxy)pentanoate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 2,3-dichlorophenol) reacts with ethyl 5-bromopentanoate in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., NaI) in refluxing ethanol. The reaction proceeds via Williamson ether synthesis, forming the ether linkage . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization. Structural confirmation is achieved using ¹H/¹³C NMR and FT-IR to verify ester and ether functional groups .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons from dichlorophenyl at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and ether-linked carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.0524) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for studying steric effects of the dichlorophenyl group .
Q. What are common reactivity pathways for this compound?
Methodological Answer:
- Ester Hydrolysis : Under basic conditions (NaOH/ethanol-water), the ester hydrolyzes to 5-(2,3-dichloro-phenoxy)pentanoic acid. Acidic hydrolysis (H₂SO₄/H₂O) yields the same product but with slower kinetics .
- Aromatic Substitution : The dichlorophenyl group may undergo further substitution (e.g., Suzuki coupling) if dechlorinated, though steric hindrance limits reactivity without tailored catalysts .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent/Catalyst Screening : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, molar ratios). For example, reflux at 80°C with a 1.2:1 phenol-to-ester ratio maximizes yield (~85%) .
Q. How do storage conditions impact the compound’s stability?
Methodological Answer: Stability is assessed via accelerated degradation studies:
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor decomposition by HPLC (C18 column, acetonitrile/water mobile phase). Major degradation products include pentanoic acid derivatives .
- Photostability : Expose to UV light (ICH Q1B guidelines); LC-MS identifies photo-oxidation byproducts (e.g., quinone derivatives from dichlorophenyl oxidation) .
Q. Can computational models predict the compound’s reactivity in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic effects:
Q. How should researchers resolve contradictions in spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
